5-(isopropylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
5-(isopropylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C15H21N3O2S and its molecular weight is 307.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as pyrimido[4,5-d]pyrimidines, have been shown to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .
Mode of Action
It is known that similar compounds interact with their targets to inhibit key enzymes and pathways, leading to their observed biological effects .
Biochemical Pathways
Similar compounds have been shown to inhibit key enzymes such as phosphodiesterase, dihydrofolate reductase, raf kinase, and p38 protein kinase . These enzymes play crucial roles in various biochemical pathways, including cell proliferation, inflammation, and various metabolic processes.
Result of Action
Similar compounds have been shown to exhibit antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways.
Properties
IUPAC Name |
1,3-dimethyl-5-propan-2-ylsulfanyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-6-7-10-8-16-13-11(12(10)21-9(2)3)14(19)18(5)15(20)17(13)4/h8-9H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRNZIBUTKNSOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SC(C)C)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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